

# Glabrene Binding Affinity & Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Glabrene

CAS No.: 60008-03-9

Cat. No.: S582802

Get Quote

Target / Assay Type	Experimental Model / Method	Key Finding / Result	Citation
Human Estrogen Receptor (ER)	Competitive binding assay	Binds to ER with an <b>IC50 of ~1 µM</b> (similar to phytoestrogen genistein) [1].	[1]
Human Estrogen Receptor (ER)	Surface Plasmon Resonance (SPR)	Dissociation constant ( <b>Kd</b> ) measured at <b>44.5 µM</b> for binding to COX-2 protein [2].	[2]
Enzyme Inhibition (Tyrosinase)	Fluorescence quenching assay	Inhibits tyrosinase activity with an <b>IC50 of 0.43 µM</b> [2].	[2]
Enzyme Inhibition (Tyrosinase)	Cell-free enzyme assay	Acts as a dose-dependent inhibitor of monophenolase and diphenolase activity [3] [4].	[3] [4]
Cellular Proliferation	MCF-7 human breast cancer cells	Stimulates proliferation of ER-positive cells, demonstrating estrogenic agonistic activity [5] [1].	[5] [1]
In Vivo Estrogenic Activity	Prepubertal female rat skeletal tissues	Stimulated creatine kinase (CK) activity in bone, a recognized estrogen response marker [6].	[6]

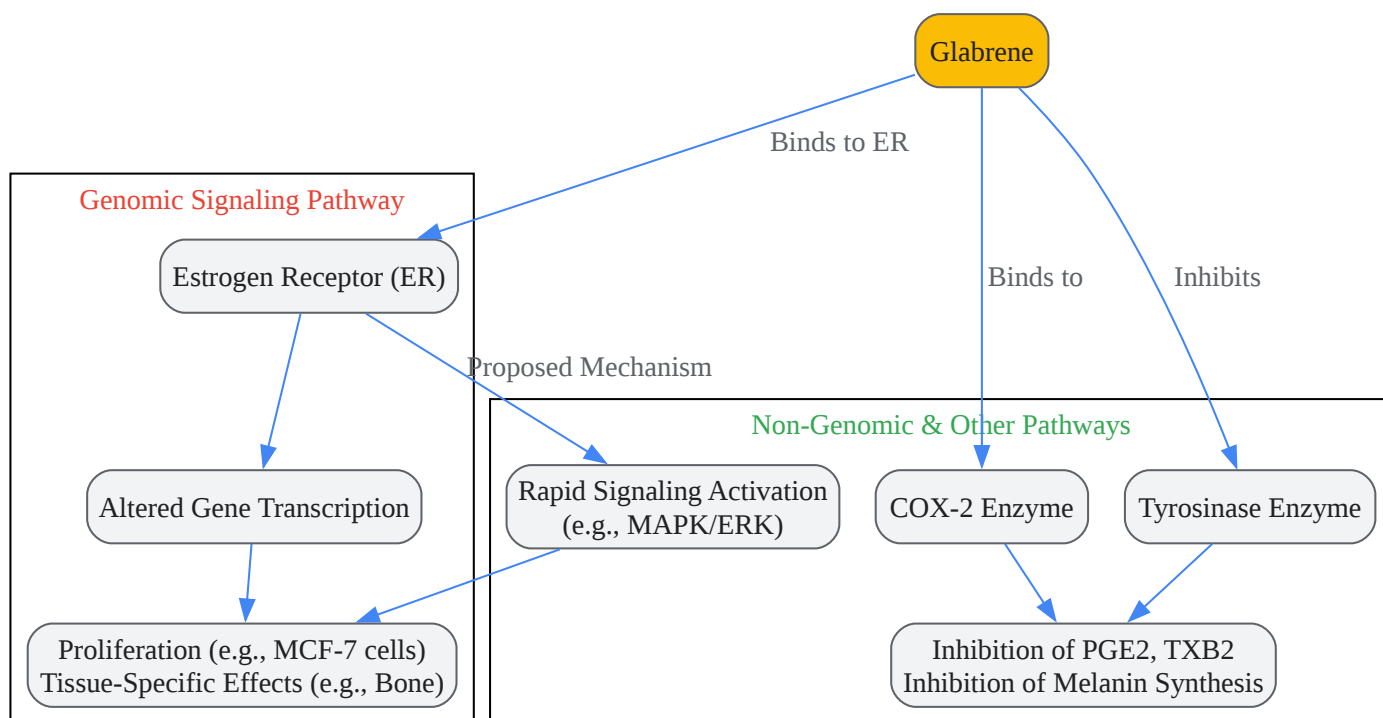
## Detailed Experimental Protocols

For researchers looking to replicate or understand the context of these findings, here are the methodologies behind the key data.

- **Competitive Binding Assay for ER Affinity:** The binding affinity of **glabrene** for the human estrogen receptor was determined using a competition assay. This method involves incubating the ER with a radiolabeled estrogen (such as  $^3\text{H}$ -17 $\beta$ -estradiol) in the presence of increasing concentrations of unlabeled **glabrene**. The IC50 value (the concentration that inhibits 50% of the specific binding of the radiolabeled ligand) is then calculated, providing a measure of relative binding affinity [1].
- **Surface Plasmon Resonance (SPR) for COX-2 Binding:** This label-free technique was used to study the direct interaction between **glabrene** and the COX-2 protein. The COX-2 protein is immobilized on a sensor chip. **Glabrene** in solution is then flowed over the chip, and the association and dissociation of the molecules with the protein are measured in real-time by detecting changes in the refractive index at the sensor surface. This allows for the determination of the dissociation constant (Kd), which quantifies the strength of the binding interaction [2].
- **Cell-Based Proliferation Assay (MCF-7):** The estrogenic activity of **glabrene** was confirmed in a functional cellular assay using MCF-7 cells, an ER-positive human breast cancer cell line. Cells are treated with varying concentrations of **glabrene**, and proliferation is measured over time, often using assays like the XTT cell proliferation kit. A significant increase in cell proliferation indicates estrogen receptor-dependent agonistic activity [5] [1].

## Glabrene's Signaling Pathways

The following diagram synthesizes the primary molecular interactions and signaling pathways influenced by **glabrene** binding, as reported in the literature.



[Click to download full resolution via product page](#)

## Key Research Implications

For drug development professionals, the data presents several critical considerations:

- **Promiscuous Binder:** **Glabrene** demonstrates an ability to bind to multiple, functionally diverse protein targets, including a nuclear hormone receptor (ER), a key inflammatory enzyme (COX-2), and a melanogenic enzyme (Tyrosinase). This suggests a potentially complex pharmacological profile.
- **Tissue-Selective Effects:** Its action on the estrogen receptor appears to be **tissue-specific**. Research indicates its effects in bone and vascular tissues are similar to estradiol, but its activity in other tissues like the breast requires careful evaluation to understand its agonist/antagonist balance [6].
- **Impurity and Toxicity Concern:** **Glabrene** has been identified as a significant impurity (up to 7%) in industrial-grade glabridin, another licorice compound. Studies show **glabrene** is acutely toxic in zebrafish models, causing developmental malformations, neurotoxicity, and disrupting cartilage

development [3]. This highlights a critical need for high-purity standards in any therapeutic development.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Estrogen-like activity of glabrene and other constituents ... [sciencedirect.com]
2. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
3. Toxic Features and Metabolomic Intervention of Glabrene, an ... [pmc.ncbi.nlm.nih.gov]
4. Glabrene [acs.org]
5. Activation of rapid signaling pathways and the subsequent ... [sciencedirect.com]
6. Estrogenic activity of glabridin and glabrene from licorice ... [sciencedirect.com]

To cite this document: Smolecule. [Glabrene Binding Affinity & Biological Activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b582802#glabrene-binding-affinity-validation-studies>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)